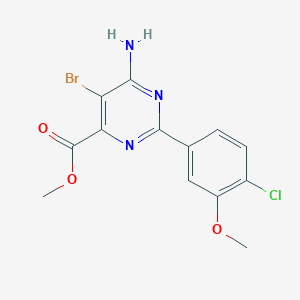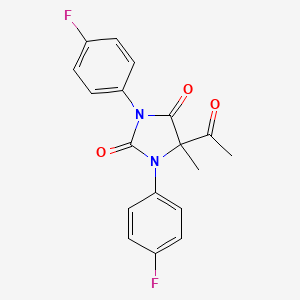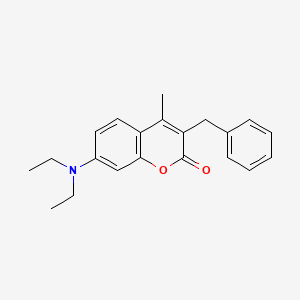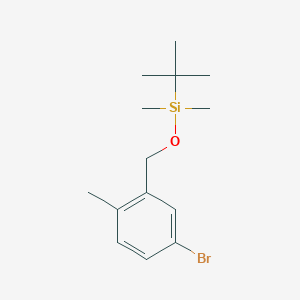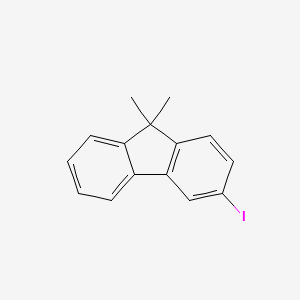
3-Iodo-9,9-dimethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-9,9-dimethyl-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications. The compound features an iodine atom at the 3-position and two methyl groups at the 9-position of the fluorene core, which significantly influences its reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-9,9-dimethyl-9H-fluorene typically involves the iodination of 9,9-dimethylfluorene. One common method is the reaction of 9,9-dimethylfluorene with iodine in the presence of an oxidizing agent such as iodic acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Oxidation and Reduction: The fluorene core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or more complex fluorene derivatives.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Reduced fluorene derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Material Science: Employed in the development of new materials with specific optical and electronic characteristics.
Medicinal Chemistry: Investigated for potential use in drug development and as a building block for bioactive molecules.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Iodo-9,9-dimethyl-9H-fluorene depends on its application. In organic electronics, its role is primarily based on its ability to transport charge and emit light. The iodine atom and methyl groups influence the compound’s electronic properties, making it suitable for use in devices that require efficient charge transport and light emission .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-9,9-dimethyl-9H-fluorene
- 2-Iodo-9,9-dimethyl-9H-fluorene
- 4-Iodo-9,9-dimethyl-9H-fluorene
Uniqueness
3-Iodo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the iodine atom and the presence of two methyl groups at the 9-position. This unique structure imparts distinct electronic properties, making it particularly valuable in applications requiring precise control of electronic characteristics .
Propiedades
Fórmula molecular |
C15H13I |
|---|---|
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
3-iodo-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,1-2H3 |
Clave InChI |
WRUWRHHWULEBEP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)I)C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


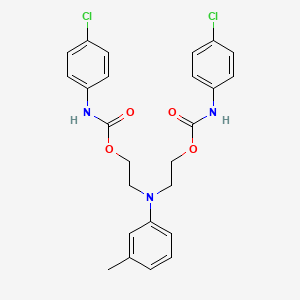
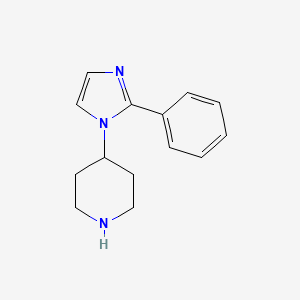
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

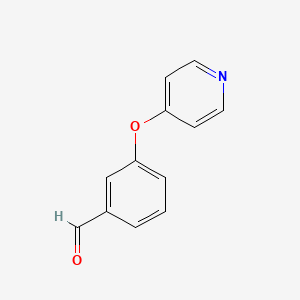
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
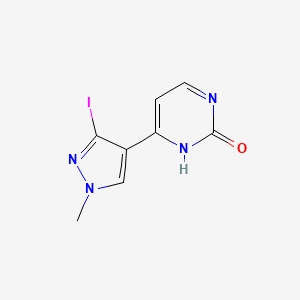
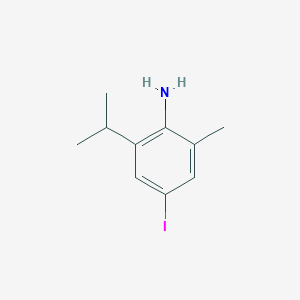
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
